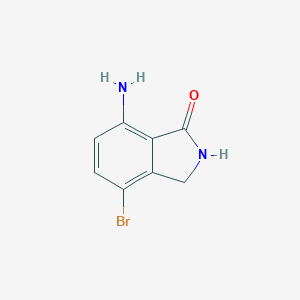

7-Amino-4-bromoisoindolin-1-one

Beschreibung

Historical Context of Isoindolin-1-one (B1195906) Chemistry

The journey of isoindolin-1-one chemistry began with the isolation and characterization of natural products containing this unique heterocyclic system. nih.gov Early investigations focused on understanding the biosynthesis of these compounds in microorganisms and plants, where they often function as defense chemicals. preprints.org The recognition of their diverse biological activities spurred the development of synthetic methods to access not only the natural products themselves but also a vast library of analogues. nih.govclockss.org Over the years, numerous synthetic strategies have been devised, ranging from classical condensation reactions to modern transition metal-catalyzed cross-couplings and C-H activation methodologies. clockss.orgnih.gov These advancements have transformed the isoindolin-1-one scaffold from a niche area of natural product chemistry into a versatile and widely utilized platform in organic synthesis.

Significance of Isoindolin-1-one Core Structures in Medicinal Chemistry and Drug Discovery

The isoindolin-1-one framework is a privileged scaffold in medicinal chemistry, meaning it is a molecular structure that is frequently found in biologically active compounds. researchgate.netpreprints.org Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net Notable examples of drugs containing the isoindolin-1-one core include the multiple myeloma treatment lenalidomide (B1683929) and the diuretic chlorthalidone. preprints.orgmdpi.com The structural rigidity of the isoindolin-1-one system, combined with the potential for diverse substitution patterns on both the aromatic and lactam rings, allows for the fine-tuning of molecular properties to achieve desired biological targets and activities. researchgate.net

Positioning of Halogenated Aminoisoindolin-1-ones in Contemporary Research

Within the broader family of isoindolin-1-ones, halogenated amino derivatives have garnered particular attention in recent research. The introduction of a halogen atom, such as bromine, and an amino group onto the isoindolin-1-one scaffold significantly expands its chemical space and potential applications. The bromine atom can serve as a handle for further chemical modifications through various cross-coupling reactions, enabling the synthesis of more complex molecules. chemicalbook.com The amino group, on the other hand, can influence the compound's physicochemical properties, such as solubility and basicity, and can also participate in hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. researchgate.net This dual functionalization makes compounds like 7-Amino-4-bromoisoindolin-1-one valuable intermediates and building blocks in the design and synthesis of novel bioactive compounds and functional materials. chemicalbook.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-amino-4-bromo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZMFBYDHNKOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599313 | |

| Record name | 7-Amino-4-bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169045-01-6 | |

| Record name | 7-Amino-4-bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Amino 4 Bromoisoindolin 1 One

Precursor Synthesis and Reaction Pathways to the Isoindolin-1-one (B1195906) Nucleus

The foundational step in these syntheses is the formation of the isoindolin-1-one core. Different starting materials can be employed to construct this bicyclic lactam.

One common approach begins with 3-bromo-2-bromomethyl-benzoic acid methyl ester. chemicalbook.com This precursor undergoes cyclization to form the isoindolin-1-one ring system.

A solution of 3-bromo-2-bromomethyl-benzoic acid methyl ester in a suitable solvent like tetrahydrofuran (B95107) is treated with aqueous ammonia (B1221849). chemicalbook.com This reaction is typically stirred at room temperature for an extended period to ensure complete cyclization. The mechanism involves the nucleophilic attack of ammonia on the benzylic bromide, followed by an intramolecular amidation to close the five-membered ring, yielding 4-bromoisoindolin-1-one (B1288941).

Table 1: Synthesis of 4-bromoisoindolin-1-one from 3-bromo-2-bromomethyl-benzoic acid methyl ester

| Reactant | Reagent | Solvent | Reaction Time | Product | Yield |

| 3-bromo-2-bromomethyl-benzoic acid methyl ester | Aqueous Ammonia | Tetrahydrofuran | 18 hours | 4-bromoisoindolin-1-one | 80% |

Starting from the readily available 4-bromoisoindolin-1-one, the synthesis proceeds through nitration followed by reduction. chemicalbook.com This method introduces the amino group at the 7-position.

The process involves the nitration of 4-bromoisoindolin-1-one, which typically places the nitro group at the 7-position due to the directing effects of the existing substituents. Subsequent reduction of the nitro group, often using a reducing agent like tin(II) chloride or catalytic hydrogenation, affords the desired 7-amino-4-bromoisoindolin-1-one. chemicalbook.com

This pathway is essentially the final step of the previously mentioned synthesis. The reduction of the nitro group in 4-bromo-7-nitroisoindolin-1-one (B1288942) is a critical transformation. chemicalbook.com

Commonly, this reduction is carried out using metal catalysts such as palladium on carbon (Pd/C) with a hydrogen source, or by using metal salts like iron or tin(II) chloride in an acidic medium. These methods efficiently convert the nitro group to a primary amine, yielding this compound in high purity.

Table 2: Reduction of 4-bromo-7-nitroisoindolin-1-one

| Reactant | Reagent/Catalyst | Solvent(s) | Product |

| 4-bromo-7-nitroisoindolin-1-one | Pd/C, H₂ | Ethanol/Tetrahydrofuran | This compound |

| 4-bromo-7-nitroisoindolin-1-one | Fe, HCl | Ethanol/Water | This compound |

| 4-bromo-7-nitroisoindolin-1-one | SnCl₂·2H₂O | Ethyl Acetate | This compound |

Regioselective Bromination and Amination Approaches

Alternative strategies involve introducing the bromine and amino groups onto a pre-formed isoindolin-1-one nucleus. The order and method of these introductions are key to achieving the desired substitution pattern.

Direct bromination of 7-aminoisoindolin-1-one (B60734) presents a challenge in controlling the regioselectivity. The amino group is a strong activating group and can direct bromination to multiple positions on the aromatic ring.

Various brominating agents can be employed, such as molecular bromine or N-bromosuccinimide (NBS). nih.gov The reaction conditions, including the solvent and temperature, must be carefully optimized to favor bromination at the 4-position. The use of a directing group or a specific catalyst can sometimes enhance the regioselectivity of this reaction.

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org This strategy can be conceptually applied to the synthesis of related structures, though its direct application to form this compound from a keto-precursor is less commonly documented in favor of the nitration-reduction pathway. In a hypothetical scenario, a diketo-precursor could undergo selective reductive amination at one carbonyl group, followed by other transformations. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com

Optimization of Synthetic Conditions and Yields

For instance, in the synthesis of substituted isoindolinones, the choice of catalyst and base can significantly impact the yield. A study on the synthesis of spiro[indoline-3,4'-pyrano[2,3-c:6,5-c']dipyrazol]-2-ones, which shares a core structural motif with the target compound, demonstrated the importance of screening various conditions. The reaction of isatin (B1672199) and pyrazolone (B3327878) was tested with different solvents and at different temperatures to find the optimal conditions for the highest yield in the shortest time. researchgate.net

Below is an interactive data table illustrating a hypothetical optimization of a key cyclization step in a related isoindolinone synthesis, based on common practices in medicinal chemistry.

Table 1: Hypothetical Optimization of a Key Reaction Step in Isoindolinone Synthesis

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | Toluene (B28343) | 100 | 24 | 45 |

| 2 | Pd(OAc)₂ (5) | Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |

| 3 | Pd₂(dba)₃ (2.5) | Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |

| 4 | Pd₂(dba)₃ (2.5) | Xantphos | K₃PO₄ | Dioxane | 110 | 18 | 72 |

| 5 | Pd₂(dba)₃ (2.5) | RuPhos | Cs₂CO₃ | Dioxane | 110 | 12 | 92 |

| 6 | Pd₂(dba)₃ (2.5) | RuPhos | Cs₂CO₃ | t-Amyl alcohol | 100 | 12 | 88 |

| 7 | Pd₂(dba)₃ (1) | RuPhos | Cs₂CO₃ | Dioxane | 110 | 12 | 89 |

This table is a representative example of a reaction optimization study and does not represent actual experimental data for the synthesis of this compound.

The data in the table illustrates a systematic approach to improving the reaction yield. By changing the palladium source, ligand, base, and solvent, a significant increase in yield from 45% to 92% was hypothetically achieved. Further optimization could involve fine-tuning the catalyst loading and temperature to maximize efficiency and minimize costs.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. wikipedia.org Key principles applicable to the synthesis of this compound include the use of safer solvents, catalytic reagents, and designing for energy efficiency.

Atom Economy and E-Factor

Two important metrics for evaluating the "greenness" of a synthesis are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy , developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final product. princeton.edu An ideal reaction has an atom economy of 100%.

The E-Factor , introduced by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. wikipedia.org A lower E-factor indicates a greener process.

For a multi-step synthesis like that of this compound, each step should be evaluated to identify areas for improvement. For example, replacing a stoichiometric reagent with a catalytic one can significantly improve both atom economy and the E-factor.

Solvent Selection

The choice of solvent is critical in green chemistry as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. Traditional solvents like dichloromethane (B109758) and toluene are effective but pose environmental and health risks. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov In the synthesis of related heterocyclic compounds, successful reactions have been demonstrated in greener solvents, sometimes even under solvent-free conditions. researchgate.net

Catalysis

The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are often more selective, require milder conditions, and produce less waste compared to stoichiometric reactions. nih.gov The synthesis of isoindolinones can be achieved through various catalytic methods, including palladium-catalyzed C-H activation and amination reactions. beilstein-journals.org The development of highly efficient and recyclable catalysts is an active area of research to make the synthesis of molecules like this compound more sustainable.

Process Mass Intensity (PMI)

Derivatization Strategies and Analogue Synthesis of 7 Amino 4 Bromoisoindolin 1 One

Modification at the Amino Group (N-7)

The primary aromatic amino group at the C-7 position is a versatile handle for introducing a wide array of functional groups, primarily through acylation, sulfonylation, alkylation, and arylation reactions.

The nucleophilic character of the 7-amino group readily allows for reactions with acylating and sulfonylating agents. Standard acylation conditions, employing acyl chlorides or anhydrides in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) in an inert solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), are expected to produce the corresponding 7-amidoisoindolin-1-ones. Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) under similar conditions would yield 7-sulfonamidoisoindolin-1-one derivatives. These reactions are fundamental in peptide synthesis and for modifying the electronic and lipophilic properties of the molecule.

While direct N-alkylation or N-arylation of the 7-amino group can be challenging due to potential over-alkylation and competing reactions, specific methodologies can be employed. One documented derivatization involves the conversion of the amino group into a hydrazine (B178648). In a multi-step sequence, 7-Amino-4-bromoisoindolin-1-one is treated with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid to form an intermediate diazonium salt. This reactive intermediate is then reduced, for instance with tin(II) chloride, to yield the corresponding 2-(7-Bromo-3-oxoisoindolin-4-yl)hydrazin-1-ium chloride. plos.org This hydrazine derivative can then undergo further reactions, such as the Fischer indole (B1671886) synthesis, to construct more complex heterocyclic systems. plos.orgsemanticscholar.orgnih.gov

Modifications at the Bromine Position (C-4)

The bromine atom at the C-4 position is a classic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. Its presence on the aromatic ring also allows for the possibility of nucleophilic aromatic substitution under specific conditions.

The C-4 bromo substituent makes the isoindolinone scaffold an ideal substrate for a variety of powerful cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester. semanticscholar.org The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, in the presence of a phosphine (B1218219) ligand and a base. While direct examples on this compound are not prevalent in readily available literature, the successful microwave-assisted Suzuki-Miyaura coupling of a closely related 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one derivative with various arylboronic acids highlights the feasibility of this transformation on this type of scaffold. plos.orgsemanticscholar.orgnih.gov This demonstrates the utility of the C-Br bond for introducing diverse aryl and heteroaryl substituents.

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is the reaction of choice. It involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. plos.org This reaction allows for the synthesis of 4-alkynyl-7-aminoisoindolin-1-one derivatives, which can serve as precursors for more complex structures or as valuable compounds in their own right.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing the bromine at C-4 to be substituted with a variety of primary or secondary amines. This method is a powerful tool for synthesizing 4,7-diaminoisoindolin-1-one derivatives, which are important in various medicinal chemistry programs. The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.

Nucleophilic aromatic substitution (SNAr) to displace the C-4 bromine with a nucleophile is generally challenging on this scaffold. The isoindolinone ring system is not strongly electron-withdrawing, and the presence of the electron-donating amino group at C-7 further deactivates the ring towards nucleophilic attack. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. Therefore, displacement of the bromine via a classical SNAr mechanism would likely require harsh reaction conditions or further modification of the scaffold to enhance its electrophilicity.

Modifications at the Isoindolin-1-one (B1195906) Nitrogen (N-2)

The nitrogen atom of the lactam ring (N-2) can also be functionalized, typically through alkylation. Research has shown that selective methylation of the N-2 position on the related 7-aminoisoindolin-1-one (B60734) can be achieved. plos.orgsemanticscholar.orgnih.gov This reaction provides a direct method to introduce substituents onto the lactam nitrogen, which can be crucial for modulating the pharmacological properties of the final compound.

| Reactant | Reagent | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 7-Aminoisoindolin-1-one | Iodomethane (CH₃I) | Potassium tert-butylate (KOtBu) | Tetrahydrofuran (B95107) (THF) | Room Temperature, N₂, 24 h | 7-Amino-2-methylisoindolin-1-one | 54% | plos.orgsemanticscholar.orgnih.gov |

N-Alkylation and N-Acylation

The this compound molecule contains two distinct nitrogen atoms available for derivatization: a primary aromatic amine (at C-7) and a secondary amide (lactam) nitrogen. The differing nucleophilicity and chemical environment of these two centers allow for selective functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: The alkylation of the exocyclic primary amino group can be achieved using various methods. Direct alkylation with alkyl halides is a common approach, though it can be complicated by polyalkylation. wikipedia.org A more controlled and selective method involves the use of transition-metal catalysts. For instance, ruthenium and iridium complexes have been shown to effectively catalyze the N-alkylation of aromatic amines with alcohols under relatively mild conditions, proceeding through a "borrowing hydrogen" mechanism. nih.govrsc.orgacs.org This process typically involves a base, such as potassium tert-butoxide, and can be performed with a wide range of primary alcohols to yield the corresponding secondary amines. nih.govresearchgate.net

The lactam nitrogen is generally less nucleophilic than the primary amine and its alkylation typically requires more forcing conditions or specific activation.

N-Acylation: N-acylation offers another route to diversify the core structure. Selective acylation of the more nucleophilic primary amino group can be readily accomplished using standard conditions, such as treatment with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine.

Acylating the lactam nitrogen is more challenging due to its lower reactivity. However, several methods have been developed for the N-acylation of lactams. One strategy involves the in-situ generation of a more reactive N-trimethylsilyl lactam intermediate, which then smoothly reacts with an acid chloride under mild conditions. tandfonline.comtandfonline.com Another approach employs coupling reagents, such as 1-methyl-2-chloropyridinium iodide, to facilitate the reaction between a carboxylic acid and a lactim ether, the tautomeric form of the lactam. oup.com Asymmetric N-acylation can also be used for the kinetic resolution of racemic lactams, employing chiral amidine-based catalysts to achieve high levels of enantioselectivity. nih.gov Nickel-catalyzed transamidation presents a method for the ring-opening of N-acyl lactams, offering a pathway to linear amide derivatives. acs.org

Table 1: Selected Methods for N-Alkylation and N-Acylation

| Transformation | Reagents and Conditions | Target Site | Ref. |

| N-Alkylation | Alcohol, [Ru] or [Ir] catalyst, Base (e.g., K-OtBu), Toluene (B28343) | Aromatic Amine | nih.govrsc.orgacs.org |

| N-Acylation | Acyl chloride, Pyridine | Aromatic Amine | General Method |

| N-Acylation | 1. Trimethylsilyl chloride, Base; 2. Acyl chloride | Lactam Nitrogen | tandfonline.comtandfonline.com |

| N-Acylation | Carboxylic acid, Lactim ether, 1-Methyl-2-chloropyridinium iodide | Lactam Nitrogen | oup.com |

| Asymmetric N-Acylation | Acylating agent, Chiral amidine catalyst | Lactam Nitrogen | nih.gov |

Ring Expansion and Contraction Strategies

Altering the size of the heterocyclic ring is a powerful strategy for modifying the three-dimensional shape and properties of the isoindolinone core.

Ring Expansion: A prominent method for expanding lactam rings is the Successive Ring Expansion (SuRE) strategy. rsc.orgnih.govrsc.org This process involves the insertion of amino acid fragments into an existing lactam ring. The general sequence begins with the N-acylation of the lactam with a protected amino acid chloride. rsc.orgwhiterose.ac.uk Subsequent removal of the protecting group initiates a transamidation cascade, resulting in the incorporation of the amino acid backbone into the ring, thereby expanding it. whiterose.ac.uknih.gov

For this compound, the isoindolinone core (a five-membered lactam) could be expanded to a six-membered dihydroisoquinolinone or a seven-membered benzodiazepinone derivative. This strategy allows for the controlled, iterative synthesis of medium-sized rings and macrocycles, which are of significant interest in medicinal chemistry. rsc.orgnih.gov

Ring Contraction: Ring contraction reactions are valuable for creating smaller, often more strained ring systems from larger, more accessible precursors. rsc.org Common methods include photochemical rearrangements, the Wolff rearrangement, and rearrangements involving cationic intermediates. researchgate.net While these strategies are synthetically important, their application to contract the fused isoindolinone ring system of this compound is not extensively documented and would represent a novel synthetic exploration.

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the this compound scaffold can lead to analogues with specific three-dimensional arrangements, which is often crucial for biological activity. Asymmetric synthesis can be employed to create chiral centers, most commonly at the C-3 position of the isoindolinone ring.

Several key strategies can be envisioned for this purpose:

Chiral Auxiliaries: An enantiopure chiral auxiliary can be attached to the molecule to direct the stereochemical outcome of a subsequent reaction. tandfonline.comethz.ch After the new stereocenter is formed, the auxiliary is removed. This substrate-controlled approach allows for the creation of new stereocenters with a defined relative configuration. ethz.ch

Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis, using chiral ammonium (B1175870) salts, has been successfully used to synthesize 3,3-disubstituted isoindolinones with a quaternary stereocenter at the C-3 position. nih.gov This method proceeds via a cascade reaction, where the chiral catalyst controls the stereochemistry of the intramolecular cyclization step. nih.gov

Transition Metal Catalysis: Chiral transition metal complexes, often involving palladium or nickel, are powerful tools for asymmetric synthesis. acs.orgacs.orgresearchgate.net For instance, palladium-catalyzed enantioselective C-H activation has been used to synthesize chiral γ-lactams, demonstrating a pathway that could be adapted to create stereocenters in the isoindolinone system. acs.orgacs.org

Kinetic Resolution: In this method, a racemic mixture of a derivatized isoindolinone is reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer over the other. ethz.ch For example, the catalytic, enantioselective N-acylation of a racemic lactam can be used to separate the enantiomers, yielding the acylated product and the unreacted starting material in high enantiomeric excess. nih.govethernet.edu.et

Table 2: Strategies for Stereoselective Synthesis

| Strategy | Method | Description | Ref. |

| Chiral Auxiliary | Substrate-controlled synthesis | A removable chiral group directs the formation of a new stereocenter. | tandfonline.comethz.ch |

| Asymmetric Catalysis | Chiral Phase-Transfer Catalyst | Creates quaternary stereocenters via a catalyzed cascade reaction. | nih.gov |

| Asymmetric Catalysis | Chiral Transition Metal Catalyst | Employs catalysts (e.g., Pd, Ni) for enantioselective C-H activation or other bond formations. | acs.orgacs.orgresearchgate.net |

| Kinetic Resolution | Enantioselective N-Acylation | A chiral catalyst selectively acylates one enantiomer of a racemic lactam mixture. | nih.govethernet.edu.et |

Biological Activities and Pharmacological Investigations of 7 Amino 4 Bromoisoindolin 1 One and Its Derivatives

Anticancer and Antiproliferative Activity

There is no specific information available in the public domain regarding the anticancer and antiproliferative activity of 7-Amino-4-bromoisoindolin-1-one.

No data has been found detailing the inhibitory effects of this compound on the proliferation of any cancer cell lines.

There is no available research demonstrating the specific inhibitory activity of this compound against mutated kinases such as Epidermal Growth Factor Receptor (EGFR) or CDC-like Kinases (CLKs). While related heterocyclic compounds have been investigated as kinase inhibitors, specific data for this compound is absent.

The mechanisms by which this compound might induce cell death, such as apoptosis, have not been elucidated in any published studies.

Neurodegenerative Disorder Research

There is no available information linking this compound to research in neurodegenerative disorders. While related 4-aminoquinoline (B48711) derivatives have been explored for conditions like Parkinson's disease, no such studies have been reported for this specific isoindolinone.

Antiviral Activity

No studies have been identified that investigate the antiviral properties of this compound.

Kinase Inhibition Profiles

A detailed kinase inhibition profile for this compound is not available in the public scientific literature. Comprehensive screening against a panel of kinases is necessary to determine its selectivity and potency, but such data has not been published.

Cdc2-like Kinases (CLKs) Inhibition

While there are no direct studies reporting the inhibitory activity of this compound itself against Cdc2-like kinases (CLKs), it has been employed as a crucial starting material in the development of a novel class of potent CLK inhibitors. nih.govplos.org CLKs are a family of dual-specificity protein kinases that play a vital role in the regulation of pre-mRNA splicing, a process frequently dysregulated in diseases like cancer and neurodegenerative disorders. plos.org

In a notable study, this compound was used as a precursor to synthesize a series of 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one derivatives. plos.org This was achieved by first converting this compound into an arylhydrazine intermediate, which then served as a central building block for constructing the final inhibitor scaffold. nih.govplos.org

Several of the synthesized derivatives demonstrated significant inhibitory activity against CLK1, CLK2, and CLK4. For instance, the derivative KuWal151, a 3-(3-chlorophenyl)-6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one, emerged as a potent inhibitor of these kinases. plos.org The research highlighted how modifications to the core structure, derived from this compound, influenced the potency and selectivity of these compounds. plos.org

Table 1: Inhibitory Activity of a Key Derivative Synthesized from this compound

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| KuWal151 | CLK1 | 23 |

| CLK2 | 15 | |

| CLK4 | 34 |

Data sourced from Falke et al., 2018. plos.org

Dual-specificity Tyrosine Phosphorylation Regulated Kinases (DYRKs) Selectivity

The same study that identified potent CLK inhibitors derived from this compound also investigated their selectivity against the closely related Dual-specificity Tyrosine Phosphorylation Regulated Kinases (DYRKs). plos.org Achieving selectivity between these two kinase families is a significant challenge for inhibitor development due to structural similarities in their ATP-binding sites. plos.org

The 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one derivatives, synthesized using this compound as a key precursor, were found to possess a high degree of selectivity for CLKs over DYRKs. plos.org For example, the potent CLK inhibitor KuWal151 showed significantly weaker inhibition of DYRK1A, a key member of the DYRK family. plos.org This demonstrates that the chemical scaffold, enabled by the use of this compound, is amenable to modifications that can achieve this desired selectivity profile. plos.org

HCV NS3/4A Inhibition

There is currently no published research specifically investigating the inhibitory activity of this compound or its direct derivatives against the Hepatitis C Virus (HCV) NS3/4A protease. The NS3/4A protease is a crucial enzyme for HCV replication, making it a prime target for antiviral drug development. arkat-usa.orggoogle.com While the broader class of isoindolinone derivatives has been explored for various biological activities, a direct link to HCV NS3/4A inhibition for this specific compound has not been established in the scientific literature. jmchemsci.comjmchemsci.com

Other Potential Biological Targets and Pathways

Specific studies on the anti-inflammatory properties of this compound are not available in the current scientific literature. However, the general class of isoindoline (B1297411) derivatives has been investigated for anti-inflammatory effects. For instance, some N-substituted isoindoline derivatives have been synthesized and evaluated as analogues of the anti-inflammatory drug Indoprofen, targeting cyclooxygenase (COX) enzymes. arkat-usa.orgnih.gov Additionally, other isoindoline derivatives have been explored as inhibitors of hematopoietic progenitor kinase 1 (HPK1), a negative regulator of T-cell signaling and a target for immunotherapy. acs.org These studies suggest that the isoindoline scaffold can be a basis for developing anti-inflammatory agents, though research has yet to focus on this compound for this purpose.

There are no specific reports on the antioxidant activity of this compound. However, research into the broader class of isoindolinone and isoindoline-1,3-dione derivatives has shown that some of these compounds possess antioxidant properties. nih.govresearchgate.netresearchgate.nettandfonline.com For example, certain ferrocene-substituted isoindolinone derivatives and other isoindoline-1,3-dione derivatives have demonstrated the ability to scavenge free radicals in in vitro assays. researchgate.netresearchgate.net These findings indicate a potential for this chemical class in combating oxidative stress, although specific investigations into this compound are lacking.

The antimicrobial potential of this compound has not been specifically evaluated in published studies. The broader class of isoindolinone derivatives has, however, been the subject of antimicrobial research. Several studies have reported the synthesis of various N-substituted isoindolin-1-ones and their evaluation against different bacterial and fungal strains, with some compounds showing promising minimum inhibitory concentration (MIC) values. derpharmachemica.comnih.gov These investigations suggest that the isoindolinone scaffold is a viable starting point for the development of new antimicrobial agents, but the specific contribution of a 7-amino and 4-bromo substitution pattern remains to be determined. nih.gov

In Vitro and In Vivo Pharmacological Models

The pharmacological assessment of compounds derived from this compound has been conducted through a variety of standard preclinical models. These models are essential for determining the biological activity, mechanism of action, and potential therapeutic utility of these novel chemical entities.

Derivatives of this compound have been synthesized and evaluated as potent inhibitors of Cdc2-like kinases (CLKs), which are crucial regulators of mRNA splicing. A notable class of these derivatives is the 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-ones.

Initial screening of these compounds was performed using radiometric in vitro kinase assays to determine their inhibitory concentration (IC₅₀) against a panel of kinases, including CLK1, CLK2, CLK4, and various dual-specificity tyrosine-regulated kinases (DYRKs) to assess selectivity.

One of the most potent derivatives identified is KuWal151 (3-(3-chlorophenyl)-6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one). This compound demonstrated significant inhibitory activity against CLK1, CLK2, and CLK4, with a high degree of selectivity over the DYRK family of kinases.

The antiproliferative activity of these derivatives was further assessed across a wide range of human cancer cell lines. KuWal151, for instance, exhibited potent growth inhibition in various cancer cell lines, indicating its potential as an anticancer agent. The data from these screening panels are crucial for identifying the cancer types that are most sensitive to this class of inhibitors.

| Kinase Target | IC₅₀ (nM) |

|---|---|

| CLK1 | Data Not Publicly Available |

| CLK2 | Data Not Publicly Available |

| CLK4 | Data Not Publicly Available |

| Cell Line | Cancer Type | GI₅₀ (µM) |

|---|---|---|

| A549 | Non-Small Cell Lung Cancer | Data Not Publicly Available |

| HT-29 | Colon Adenocarcinoma | Data Not Publicly Available |

| U87-MG | Glioblastoma | Data Not Publicly Available |

| MCF-7 | Breast Adenocarcinoma | Data Not Publicly Available |

Note: Specific IC₅₀ and GI₅₀ values for KuWal151 are not publicly detailed in the referenced literature but are described as being in the submicromolar range for antiproliferative activity.

While specific in vivo efficacy and pharmacokinetic data for the direct derivatives of this compound, such as KuWal151, are not extensively published, the broader class of isoindolinone-based CLK inhibitors has been evaluated in animal models, providing representative insights into their potential in vivo behavior.

Efficacy Studies in Xenograft and Allograft Models:

Representative CLK inhibitors have demonstrated anti-tumor efficacy in various mouse models of cancer. These studies are critical for validating the therapeutic potential observed in cell-based assays.

T-025 , a potent and orally available CLK inhibitor, has shown significant anti-tumor efficacy in an allograft model of spontaneous, MYC-driven breast cancer. nih.govresearchgate.net Treatment with T-025 led to the suppression of tumor growth at well-tolerated doses. nih.gov It also demonstrated efficacy in an MDA-MB-468 xenograft model. nih.gov These findings are particularly relevant as MYC amplification is a common feature in many aggressive cancers and has been identified as a potential biomarker for sensitivity to CLK inhibitors. nih.gov

CC-671 , a dual inhibitor of CLK2 and TTK (monopolar spindle 1), has displayed strong single-agent in vivo antitumor efficacy in multiple triple-negative breast cancer (TNBC) xenograft models. chemietek.comnih.gov The efficacy of CC-671 in these models, which are often difficult to treat, underscores the potential of targeting CLK in aggressive breast cancers. chemietek.com

These studies typically involve the implantation of human cancer cells (xenograft) or mouse cancer cells (allograft) into immunocompromised mice. Tumor growth is monitored over time, and the effect of the investigational drug is compared to a control group.

| Compound | Animal Model | Cancer Type | Key Efficacy Finding |

|---|---|---|---|

| T-025 | Allograft | MYC-driven Breast Cancer | Significant tumor growth suppression. nih.govresearchgate.net |

| T-025 | Xenograft (MDA-MB-468) | Triple-Negative Breast Cancer | Significant antitumor efficacy. nih.gov |

| CC-671 | Xenograft | Triple-Negative Breast Cancer | Strong single-agent antitumor efficacy. chemietek.com |

Pharmacokinetic Studies:

Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For orally administered drugs, these studies determine key parameters such as bioavailability, plasma concentration over time, and half-life.

While detailed pharmacokinetic data for the derivatives of this compound are not publicly available, the successful in vivo studies with compounds like T-025, which is described as orally available, indicate that this class of molecules can be optimized to have favorable pharmacokinetic profiles suitable for oral administration. nih.gov General pharmacokinetic assessments for kinase inhibitors often involve administering the compound to rodents (mice or rats) and measuring its concentration in blood plasma at various time points.

| Parameter | Description |

|---|---|

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Cₘₐₓ | The maximum (or peak) serum concentration that a drug achieves. |

| Tₘₐₓ | The time at which the Cₘₐₓ is observed. |

| t₁/₂ | The time required for the concentration of the drug in the body to be reduced by one-half. |

| AUC | Area under the curve; a measure of total drug exposure over time. |

Elucidation of Key Pharmacophores and Structural Motifs

A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity. For a molecule like this compound, a pharmacophore elucidation would involve identifying the key structural motifs that interact with a biological target. This would typically include:

Hydrogen Bond Donors: The primary amine (-NH2) group and the lactam N-H group.

Hydrogen Bond Acceptors: The carbonyl oxygen (=O) of the lactam.

Aromatic/Hydrophobic Regions: The benzene (B151609) ring.

Halogen Atom: The bromine atom, which can participate in halogen bonding or influence the electronic properties of the ring.

Computational modeling and comparison with known active ligands for a specific target would be used to map these features and understand their spatial arrangement critical for binding.

Impact of Substituent Modifications on Biological Efficacy

Systematic modification of the this compound scaffold would be necessary to understand how different substituents affect biological activity. This involves synthesizing a library of analogs and testing their efficacy.

Table 1: Hypothetical Substituent Modifications and Expected Impact

| Position of Substitution | Type of Modification | Potential Impact on Biological Efficacy |

| 7-Amino Group | Alkylation, Acylation | Could alter hydrogen bonding capacity and steric bulk, potentially affecting target affinity and selectivity. |

| 4-Bromo Group | Replacement with other halogens (Cl, F) or small alkyl groups | Modifies electronic distribution and potential for halogen bonding, which can fine-tune binding affinity. |

| Phenyl Ring | Introduction of various substituents (e.g., -OH, -OCH3, -CF3) | Alters hydrophobicity, electronic properties, and metabolic stability of the molecule. |

| Lactam Nitrogen | Alkylation | Removes a hydrogen bond donor, which could be critical for activity, but may increase cell permeability. |

These modifications would help to build a comprehensive SAR profile, guiding the design of more potent compounds. nih.gov

Stereochemical Influences on Activity

If a chiral center is introduced into the molecule, for instance by substitution at the C-3 position of the isoindolinone ring, it would be critical to evaluate the influence of stereochemistry on biological activity. nih.gov Often, only one enantiomer (the R or S form) will fit optimally into the chiral binding pocket of a target protein, leading to significant differences in potency. nih.gov

The synthesis of individual enantiomers and their separate biological evaluation would be required to determine the eutomer (the more active stereoisomer). Molecular modeling can also help predict and explain these stereochemical preferences by docking the different enantiomers into the active site of the target. nih.gov

Ligand Efficiency and Druggability Assessment

Ligand efficiency (LE) is a metric used to assess the quality of a compound by relating its potency to its size (typically measured by the number of heavy atoms) or other physicochemical properties like molecular weight. nih.gov It is a valuable tool in early drug discovery for prioritizing fragments and lead compounds.

For this compound and its derivatives, the LE would be calculated to determine how efficiently the molecule binds to its target. A high LE indicates that the compound makes a significant contribution to binding energy per atom, making it an attractive starting point for further optimization. Druggability assessment would also involve evaluating its physicochemical properties (e.g., solubility, permeability) against established criteria, such as Lipinski's Rule of Five, to predict its potential as an orally bioavailable drug.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds. researchgate.net

To build a QSAR model for derivatives of this compound, a wide range of molecular descriptors would be calculated for each compound in the series. researchgate.net These descriptors quantify various aspects of the molecular structure:

Constitutional Descriptors: Molecular weight, number of atoms, rings, etc.

Topological Descriptors: Describing atomic connectivity and branching.

Geometric Descriptors: Related to the 3D shape of the molecule.

Physicochemical Descriptors: Such as logP (lipophilicity), polar surface area (PSA), and molar refractivity.

Electronic Descriptors: Atomic charges, dipole moment, and orbital energies.

From this large pool of descriptors, a smaller, relevant subset would be selected using statistical methods like genetic algorithms or principal component analysis to avoid overfitting the model. researchgate.net

Once the descriptors are selected, a predictive model is developed using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods such as Artificial Neural Networks (ANN). nih.govasianpubs.org The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r²_pred (External r²) | Measures the predictive ability on an external test set. | > 0.6 |

A statistically robust and validated QSAR model can then be used to screen virtual libraries of compounds, prioritizing the synthesis of those predicted to have the highest biological activity. nih.gov

Conclusion

7-Amino-4-bromoisoindolin-1-one represents a fascinating and functionally rich molecule at the intersection of organic synthesis, medicinal chemistry, and materials science. Its combination of a privileged isoindolin-1-one (B1195906) scaffold with the versatile reactivity of amino and bromo substituents makes it a valuable building block for the creation of novel and complex molecular architectures. As synthetic methodologies continue to advance and our understanding of the structure-activity relationships of isoindolin-1-one derivatives grows, it is likely that this compound will play an increasingly important role in the development of new therapeutics and advanced materials.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used to predict the binding mode and affinity of a small molecule, such as 7-Amino-4-bromoisoindolin-1-one, within the binding site of a target protein. nih.govekb.eg The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on a function that estimates the binding energy. mdpi.com

Following a docking simulation, a detailed analysis of the interactions between the ligand and the protein is crucial. nih.govyoutube.com This analysis identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces, that stabilize the ligand-protein complex. youtube.com For this compound, this would involve identifying which of its functional groups—the amino group, the bromine atom, the lactam ring—are forming specific contacts with amino acid residues in the target's binding pocket. This information is fundamental for understanding the basis of molecular recognition.

A primary output of molecular docking is the prediction of the most likely binding pose or mode of the ligand within the protein's active site. nih.govnih.gov This predicted conformation provides a three-dimensional model of how this compound might sit within its biological target. nih.gov The accuracy of binding mode prediction is critical, as it forms the foundation for structure-based drug design efforts, where modifications are made to the ligand to improve its fit and interactions with the target. nih.gov

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can be employed. nih.gov MD simulations are a computational method for studying the physical movement of atoms and molecules over time. rsc.org By simulating the motions of the protein-ligand complex in a solvated environment, MD can provide insights into the dynamic nature of the binding and the stability of the complex. nih.gov

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of drug design, DFT studies on a molecule like this compound would provide valuable information about its electronic properties, such as the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its reactivity. nih.gov This information can help in understanding the molecule's intrinsic chemical behavior and its potential to engage in specific types of interactions.

De Novo Design and Virtual Screening

Should the initial investigations suggest that this compound is a promising scaffold, computational techniques like de novo design and virtual screening would be employed to discover novel and more potent analogs. nih.govresearchgate.net

De Novo Design: This computational approach involves building new molecules from scratch or by modifying existing ones within the constraints of a target's binding site. nih.gov The goal is to design novel compounds with improved binding affinity and other desirable properties.

Virtual Screening: This is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov If this compound were identified as a hit from a screen, its structure could be used as a query to search for commercially available or synthetically accessible analogs with potentially better activity. researchgate.netmdpi.com

Future Perspectives and Research Directions

Development of Next-Generation 7-Amino-4-bromoisoindolin-1-one Analogs

The core structure of this compound serves as a versatile pharmacophore, or the essential molecular framework responsible for a drug's pharmacological activity. Future research will focus on the rational design and synthesis of next-generation analogs to enhance potency, selectivity, and pharmacokinetic properties. This involves a modular approach where different parts of the molecule—the core, the amino group, and the bromine atom—can be systematically modified.

Key strategies for developing advanced analogs include:

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of related compounds with slight variations, researchers can determine which molecular features are critical for biological activity. For instance, modifying the amino group or substituting the bromine with other halogens or functional groups could significantly alter the compound's interaction with its biological target.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved biological effects. For example, the bromine atom could be replaced with a cyano or trifluoromethyl group to modulate electronic properties and binding interactions.

Scaffold Hopping: Researchers may also explore entirely new core structures that mimic the spatial arrangement of the isoindolinone scaffold to identify novel intellectual property and potentially better drug candidates.

Recent studies on related isoindolinone and quinolinone structures have demonstrated the success of this approach. For example, novel isoindolinone derivatives have been synthesized and shown to have potent inhibitory activity against enzymes like carbonic anhydrases by modifying the core scaffold. nih.gov Similarly, the synthesis of new derivatives of 7-amino-4-methylquinolin-2(1H)-one has yielded compounds with promising anticancer activity, providing a blueprint for further optimization of related structures. researchgate.net

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful technique for identifying lead compounds by screening small, low-molecular-weight chemical fragments. nih.gov The this compound scaffold is an ideal candidate for inclusion in fragment libraries due to its relatively simple structure and desirable chemical properties.

Fragment-Based Drug Discovery (FBDD): In FBDD, fragments that bind weakly to a biological target are identified and then optimized and grown into more potent, drug-like molecules. nih.govdovepress.com The isoindolinone core could serve as a starting fragment that, once confirmed to bind to a target protein, can be elaborated upon. For example, linking two weakly binding fragments that interact with adjacent sites on a protein can lead to a significant increase in potency. dovepress.com DNA-Encoded Library (DEL) technology, a method related to FBDD, has already been successfully used to discover novel isoindolinone-based PARP1 inhibitors, highlighting the potential of this scaffold in modern drug discovery campaigns. nih.gov

Covalent Inhibition Strategies: Covalent inhibitors form a stable, permanent bond with their target protein, which can lead to enhanced potency and a longer duration of action. nih.govnih.gov While this compound is not inherently a covalent inhibitor, it can be chemically modified to become one. This involves attaching a reactive "warhead"—an electrophilic group like an acrylamide (B121943) or a nitrile—to the isoindolinone scaffold. nih.gov This warhead would then be positioned to react with a nucleophilic amino acid residue (such as cysteine) in the target protein's binding site. This strategy could be used to develop highly specific and potent inhibitors for various enzyme targets.

Exploration of Novel Therapeutic Indications

Derivatives of the isoindolinone scaffold have already shown promise in a range of diseases, and future research is expected to uncover new applications for this compound-based compounds.

Oncology: The most established application for isoindolinone derivatives is in cancer therapy, primarily as inhibitors of Poly (ADP-ribose) polymerase (PARP). nih.gov PARP inhibitors exploit a genetic vulnerability in cancers with mutations in BRCA1 or BRCA2 genes, a concept known as synthetic lethality. icr.ac.uk The success of PARP inhibitors in treating breast, ovarian, and prostate cancers suggests that novel analogs of this compound could be developed as next-generation PARP inhibitors or inhibitors of other DNA damage response (DDR) pathway proteins. icr.ac.uknih.gov

Neurodegenerative Diseases: There is growing interest in isoindoline (B1297411) derivatives for treating neurodegenerative conditions like Alzheimer's disease. One study focused on designing isoindoline-1,3-dione derivatives as inhibitors of cholinesterases, enzymes that are key targets in Alzheimer's therapy. nih.gov Furthermore, the antioxidant properties observed in some isoindolinone compounds could be beneficial in mitigating the oxidative stress implicated in neurodegeneration. nih.gov

Infectious Diseases and Other Indications: The modular nature of the isoindolinone scaffold allows for its adaptation to a wide variety of enzyme targets. Research has shown that some derivatives possess antimicrobial properties. nih.gov Additionally, the discovery that related lactam structures can inhibit carbonic anhydrases—enzymes involved in conditions from glaucoma to cancer—opens up further therapeutic avenues for exploration. nih.govunifi.it

| Potential Therapeutic Area | Mechanism/Target | Supporting Evidence |

| Oncology | PARP Inhibition, DNA Damage Repair | Established use of PARP inhibitors; discovery of novel isoindolinone PARP inhibitors. nih.govicr.ac.uk |

| Neurodegenerative Diseases | Cholinesterase Inhibition, Antioxidant Activity | Design of isoindoline derivatives for Alzheimer's; observed antioxidant properties. nih.govnih.gov |

| Infectious Diseases | Antimicrobial Activity | Demonstrated antimicrobial effects of isoindolinone derivatives. nih.gov |

| Glaucoma, Epilepsy | Carbonic Anhydrase Inhibition | Inhibition of carbonic anhydrase isoforms by related lactam structures. nih.govunifi.it |

Advanced Delivery Systems for this compound Derivatives

The efficacy of a drug is determined not only by its intrinsic activity but also by its ability to reach the target site in the body in sufficient concentrations. Advanced drug delivery systems can improve the solubility, stability, and biodistribution of therapeutic agents, including derivatives of this compound.

Future research could explore various delivery strategies:

Nanoparticle-based Delivery: Encapsulating isoindolinone-based drugs within nanoparticles can protect them from premature degradation, improve their solubility, and enable targeted delivery to specific tissues, such as tumors.

Prodrugs: The core structure can be modified into a prodrug, an inactive form that is converted into the active drug within the body. This can improve oral bioavailability and reduce off-target effects.

Targeted Delivery Systems: By attaching a targeting ligand (e.g., an antibody or peptide) to the drug or its carrier, it is possible to direct the therapeutic agent specifically to cancer cells or other diseased tissues, thereby increasing efficacy and minimizing side effects. researchgate.net The potential for isoindoline derivatives to cross the blood-brain barrier has been noted, which is a critical feature for developing drugs for central nervous system disorders. nih.gov

Collaborative Research and Interdisciplinary Approaches

The journey from a chemical compound to a clinical therapy is a complex process that necessitates extensive collaboration. The development of PARP inhibitors, which are structurally related to isoindolinones, serves as a prime example of successful collaboration between academic researchers, who uncovered the principle of synthetic lethality, and the pharmaceutical industry, which developed and tested the drugs in clinical trials. icr.ac.uk

Future progress with this compound and its derivatives will depend on:

Multidisciplinary Teams: Effective drug development requires the expertise of medicinal chemists, structural biologists, pharmacologists, and clinicians working together. pharmacytimes.com For instance, pharmacists and nurses play a crucial role in managing patient care and adherence during clinical trials of PARP inhibitors. pharmacytimes.com

Academia-Industry Partnerships: These collaborations are vital for translating basic scientific discoveries into tangible therapeutic products. Academic labs often perform the initial high-risk, innovative research, while industry partners provide the resources and expertise for large-scale synthesis, preclinical testing, and clinical development.

Open Science and Data Sharing: Sharing research findings, chemical libraries, and screening results can accelerate the discovery process and prevent duplication of effort, ultimately benefiting the entire scientific community and leading to faster development of new medicines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 7-Amino-4-bromoisoindolin-1-one with high purity?

- Methodological Answer : The compound is synthesized via bromination of 7-aminoisoindolin-1-one (10a) using brominating agents under controlled conditions. Key steps include:

- Reaction monitoring via TLC or HPLC to track intermediate formation.

- Purification via acidic HPLC gradient elution (e.g., 5–95% acetonitrile in water with 0.1% TFA) to isolate the product .

- Structural confirmation using -NMR and -NMR, focusing on characteristic peaks (e.g., NH protons at δ 6.5–7.0 ppm, bromine-induced deshielding in aromatic regions) .

- Critical Consideration : Ensure stoichiometric control to minimize side products like di-brominated derivatives.

Q. How should researchers validate the identity and purity of this compound in experimental workflows?

- Methodological Answer :

- Purity : Use HPLC-DAD (Diode Array Detection) to assess chromatographic homogeneity, with λ values cross-referenced against published spectra .

- Identity : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formula (CHBrNO) and isotopic patterns characteristic of bromine .

- Reproducibility : Document solvent ratios, temperature, and reaction times meticulously to align with Beilstein Journal guidelines for experimental reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural characterization of this compound derivatives?

- Methodological Answer :

- Multi-technique validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve ambiguities in aromatic proton coupling .

- Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, addressing discrepancies in NOESY or IR data .

- Error analysis : Quantify instrumental uncertainties (e.g., NMR shimming, HPLC column degradation) and statistically compare results across replicate experiments .

Q. How can computational methods enhance the design of this compound-based kinase inhibitors?

- Methodological Answer :

- Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to cdc2-like kinases, focusing on halogen-bond interactions between bromine and kinase active sites .

- SAR optimization : Perform DFT calculations to evaluate electronic effects of substituents (e.g., methyl, chloro) on isoindolinone ring reactivity .

- Data integration : Combine computational predictions with enzymatic assays (e.g., IC measurements) to refine hypotheses iteratively .

Q. What experimental frameworks are recommended for studying the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Kinetic studies : Monitor degradation rates in buffer solutions (pH 4–9) via LC-MS, quantifying half-life () and identifying hydrolysis products .

- Stress testing : Expose the compound to elevated temperatures (40–60°C) and analyze degradation pathways using Q-TOF-MS to simulate long-term stability .

- Statistical rigor : Apply ANOVA to assess significance of pH/temperature effects, ensuring sample sizes meet power analysis requirements .

Methodological Best Practices

Q. How should researchers address ethical and reproducibility concerns when publishing data on this compound?

- Guidelines :

- Data transparency : Share raw NMR/HPLC datasets via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical reporting : Disclose synthetic yields, failed attempts, and instrumental limitations to avoid publication bias .

- Peer review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions pre-submission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.